AChE Inhibitory Potency: 71-Fold Weaker than the Series-Lead 3-Fluorophenyl Carbamate (Compound 29)
In the head-to-head Ellman's assay conducted within a single laboratory and reported in the same publication, 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate inhibited electric eel AChE with an IC50 of 157 µM (1.57 × 10^5 nM), compared to 2.22 µM for the series-leading AChE inhibitor, 5-isopropyl-2-methylphenyl(3-fluorophenyl)carbamate (compound 29) [1][2]. This represents a 70.7-fold reduction in AChE inhibitory potency attributable solely to replacement of the 3-fluorophenyl N-substituent with the naphthalen-1-yl group, while holding the thymyl O-substituent constant across both molecules.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 157 µM (1.57 × 10^5 nM) |
| Comparator Or Baseline | Compound 29 (5-isopropyl-2-methylphenyl(3-fluorophenyl)carbamate): IC50 2.22 µM |
| Quantified Difference | 70.7-fold weaker (157 / 2.22) |
| Conditions | Electric eel AChE; acetylthiocholine iodide substrate; 15 min preincubation; Ellman's method; Bezmialem Vakif University / Kurt et al. 2017 |
Why This Matters
This large potency differential makes the compound a valuable negative-control tool for AChE assay validation and establishes the naphthalen-1-yl N-substituent as a disfavored motif for AChE inhibition within the thymol carbamate scaffold, directly informing medicinal chemistry design decisions.
- [1] Kurt BZ, Gazioglu I, Dag A, Salmas RE, Kayik G, Durdagi S, Sonmez F. Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives. Bioorg Med Chem. 2017;25(4):1352-1363. DOI: 10.1016/j.bmc.2016.12.037 View Source
- [2] BindingDB BDBM50211408. AChE IC50: 1.57E+5 nM for 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211408 View Source
